beta-Sesquiphellandrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

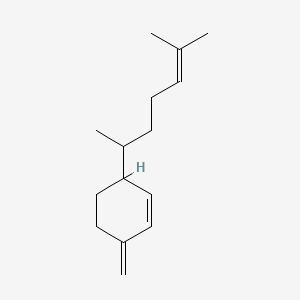

Beta-Sesquiphellandrene: is a sesquiterpene, a type of terpene that consists of three isoprene units. It is a naturally occurring compound found in various plants, including ginger (Zingiber officinale) and turmeric (Curcuma longa) . The compound is characterized by its cyclohexene structure, where the hydrogens at position 6 are replaced by a methylidene group, and the pro-R hydrogen at position 3 is replaced by a (2S)-6-methylhept-5-en-2-yl group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : Beta-Sesquiphellandrene can be synthesized through various methods, including the use of sesquiterpene synthases. These enzymes catalyze the conversion of farnesyl pyrophosphate to sesquiterpenes . The synthetic route typically involves the use of chiral building blocks and asymmetric synthesis to achieve the desired stereochemistry .

Industrial Production Methods: : Industrial production of this compound often involves the extraction from natural sources such as ginger and turmeric. The extraction process includes steam distillation or solvent extraction, followed by purification techniques like chromatography to isolate the compound .

Análisis De Reacciones Químicas

Types of Reactions: : Beta-Sesquiphellandrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Halogens, acids

Major Products

Oxidation: Epoxides, alcohols

Reduction: Alkanes, alcohols

Substitution: Halogenated compounds, substituted cyclohexenes

Aplicaciones Científicas De Investigación

Antiviral Properties

Recent studies have highlighted the potential of beta-sesquiphellandrene as an antiviral agent. One significant research effort focused on its interaction with the spike protein of SARS-CoV-2, the virus responsible for COVID-19.

- Molecular Docking Studies : A study conducted molecular docking and simulation analyses to investigate the binding affinity of this compound to both the spike protein and membrane glycoprotein polyprotein of SARS-CoV-2 and the severe fever with thrombocytopenia syndrome (SFTS) virus. The binding energies were reported as −10.3 kcal/mol for the spike protein and −9.5 kcal/mol for the membrane glycoprotein, indicating a strong interaction that could inhibit viral activity .

- ADME Analysis : The compound was evaluated for its absorption, distribution, metabolism, and excretion properties, revealing it as a promising candidate for further drug development due to its favorable pharmacokinetic profile .

Anticancer Activity

This compound has also been studied for its anticancer properties. Research indicates that it may possess significant potential in suppressing cancer cell growth.

- Cell Viability Assays : In vitro studies have demonstrated that this compound can inhibit colony formation in cancer cells and induce apoptosis. These effects were measured through various assays assessing cell viability and metabolic activity .

- Mechanistic Insights : The compound's mechanism of action includes the induction of cytochrome c release from mitochondria, leading to apoptosis in cancer cells, which suggests its potential utility in cancer therapy .

Other Biological Activities

In addition to its antiviral and anticancer properties, this compound exhibits various other biological activities:

- Antioxidant Effects : Studies have shown that this compound possesses antioxidant properties, which can help mitigate oxidative stress in biological systems .

- Anti-inflammatory Effects : Preliminary data suggest that this compound may also exert anti-inflammatory effects, contributing to its therapeutic potential in various inflammatory conditions .

Summary Table of Applications

Case Studies

- SARS-CoV-2 Interaction Study : This study utilized molecular docking to demonstrate how this compound binds effectively to viral proteins, suggesting it could be developed into a therapeutic agent against COVID-19 following further validation through wet lab experiments .

- Cancer Cell Study : Research on this compound's effects on various cancer cell lines showed significant reductions in cell viability and colony formation, indicating its potential as a natural anticancer agent .

Mecanismo De Acción

The mechanism of action of beta-Sesquiphellandrene involves several molecular targets and pathways:

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and releasing cytochrome c.

Antiviral Activity: This compound inhibits the spike protein of SARS-CoV2 and the membrane glycoprotein polyprotein complex of the SFTS virus, preventing the pathological initiation of these diseases.

Comparación Con Compuestos Similares

Beta-Sesquiphellandrene is unique among sesquiterpenes due to its specific structure and biological activities. Similar compounds include:

Alpha-Sesquiphellandrene: Another sesquiterpene with a similar structure but different stereochemistry.

Beta-Caryophyllene: A bicyclic sesquiterpene used in the flavor and fragrance industry.

Alpha-Curcumene: A compound found in turmeric with anticancer properties.

This compound stands out due to its potent anticancer and antiviral activities, making it a valuable compound for further research and development.

Actividad Biológica

Beta-sesquiphellandrene is a sesquiterpene found in various plants, notably ginger (Zingiber officinale) and turmeric (Curcuma longa). This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and antioxidant properties. This article reviews the current understanding of this compound's biological activity, supported by relevant research findings and case studies.

- Chemical Formula : C15H24

- Molecular Weight : 204.4 g/mol

- CAS Number : 20307-83-9

- Structural Characteristics : this compound features a unique cyclohexene structure, contributing to its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV2 and other viruses. A molecular docking study indicated strong binding interactions between this compound and the spike protein of SARS-CoV2, with binding energies of −10.3 kcal/mol. This suggests that this compound may inhibit viral entry into host cells.

Key Findings:

- Binding Energies :

- Spike Protein (Sp): −10.3 kcal/mol

- Membrane Glycoprotein Polyprotein (MPp): −9.5 kcal/mol

- ADME Analysis : Indicates favorable absorption, distribution, metabolism, and excretion profiles, suggesting its viability as a therapeutic agent against viral infections .

Anticancer Activity

This compound has shown promising anticancer properties comparable to curcumin. In vitro studies demonstrated that it can suppress cancer cell colony formation and induce apoptosis through mechanisms involving caspase activation and downregulation of anti-apoptotic proteins.

- Induction of cytochrome c release.

- Activation of caspases leading to PARP cleavage.

- Downregulation of survival proteins such as Bcl-xL and survivin.

Case Study:

A study comparing this compound with curcumin revealed that both compounds exhibit similar efficacy in inducing apoptosis in cancer cells, making this compound a candidate for further research in cancer therapy .

Antioxidant Activity

This compound has been identified as an effective antioxidant. Its antioxidant properties contribute to reducing oxidative stress in cells, which is crucial for preventing various diseases associated with oxidative damage.

Research Findings:

- This compound demonstrated significant radical scavenging activity in various assays.

- Its ability to modulate oxidative stress markers suggests potential applications in treating conditions exacerbated by oxidative damage .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, indicating its potential as a natural preservative or therapeutic agent in infectious diseases.

Summary of Antimicrobial Effects:

- Effective against pathogens such as Yersinia ruckeri.

- Exhibits dose-dependent effects on microbial growth .

Comparative Analysis Table

Propiedades

Número CAS |

20307-83-9 |

|---|---|

Fórmula molecular |

C15H24 |

Peso molecular |

204.35 g/mol |

Nombre IUPAC |

(3R)-3-[(2S)-6-methylhept-5-en-2-yl]-6-methylidenecyclohexene |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14-15H,3,5,7,9,11H2,1-2,4H3/t14-,15+/m0/s1 |

Clave InChI |

PHWISBHSBNDZDX-LSDHHAIUSA-N |

SMILES |

CC(CCC=C(C)C)C1CCC(=C)C=C1 |

SMILES isomérico |

C[C@@H](CCC=C(C)C)[C@H]1CCC(=C)C=C1 |

SMILES canónico |

CC(CCC=C(C)C)C1CCC(=C)C=C1 |

Punto de ebullición |

270.00 to 272.00 °C. @ 760.00 mm Hg |

Key on ui other cas no. |

20307-83-9 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.